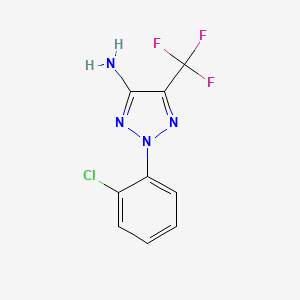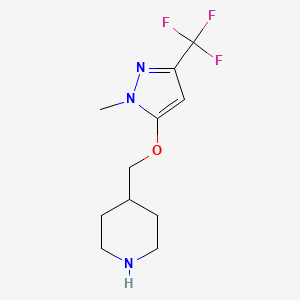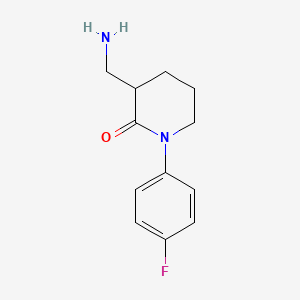
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of phenol with trichloromethyl-substituted triazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, at elevated temperatures (150-160°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development. This inhibition disrupts essential biological pathways, leading to the death of the target plants .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxy-4,6-dimethylpyrimidine
- 2-(2,6-Dichlorophenoxy)-pyrimidine
- 2-(3-Methyl-4-chlorophenoxy)-4,6-bis(ethylamino)-s-triazine
Uniqueness
Compared to similar compounds, 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine stands out due to its unique trichloromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1374651-41-8 |
|---|---|
Fórmula molecular |
C11H5Cl6N3O |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3O/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
OEQSITHQYLIHRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)








![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)


